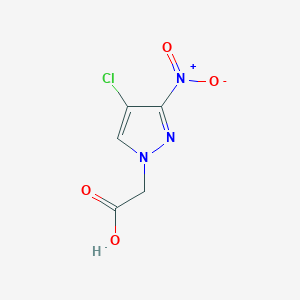

(4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-chloro-3-nitropyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSKQIACMFKXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Pyrazole Precursors

| Chlorinating Agent | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| SOCl₂ | CH₂Cl₂ | DMF | Reflux | 50% |

| POCl₃ | CH₃CN | Pyridine | 80°C | 45% |

Nitration of 4-Chloropyrazole Derivatives

Nitration at position 3 is achieved using fuming nitric acid (100% HNO₃) in oleum (65% SO₃), maintaining the reaction at 85°C for 1 hour. This method avoids ring oxidation, preserving the chloro substituent. For instance, 4-chloropyrazole treated with HNO₃/oleum yields 4-chloro-3-nitropyrazole in 86% yield after recrystallization. Lower temperatures (60°C) reduce byproducts but prolong reaction times.

Mechanistic Insight : The nitronium ion (NO₂⁺) generated in oleum attacks the electron-deficient C3 position, stabilized by the adjacent chloro group’s inductive effect.

Optimization Strategies and Yield Enhancement

Solvent and Catalyst Selection

Dichloromethane and acetonitrile are optimal for chlorination due to their ability to dissolve SOCl₂ and POCl₃ without side reactions. Catalytic DMF accelerates chloro group incorporation by stabilizing reactive intermediates. For nitration, oleum’s high acidity ensures complete NO₂⁺ generation, while minimizing decomposition.

Purification Techniques

-

Column Chromatography : Silica gel with petroleum ether/ethyl acetate (7:3) effectively separates chlorinated intermediates.

-

Recrystallization : Water or ethanol/water mixtures purify nitro derivatives, achieving >95% purity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

The molecular ion peak at m/z 205.5560 corresponds to [M]⁺, consistent with the molecular formula C₅H₄ClN₃O₄.

Industrial Applications and Scalability

The compound’s synthesis is scalable using continuous flow reactors for nitration (85°C, 1 h) and batch reactors for chlorination. Industrial processes prioritize cost-effective catalysts (DMF over pyridine) and solvent recovery systems (distillation of CH₂Cl₂) .

Chemical Reactions Analysis

Types of Reactions

(4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and mild heating.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and solvents like ethanol.

Esterification: Alcohols, acid catalysts like sulfuric acid, and reflux conditions.

Major Products

Substitution: Derivatives with various functional groups replacing the chloro group.

Reduction: Amino derivatives of the original compound.

Esterification: Ester derivatives of this compound.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrazole, including (4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid, exhibit promising anticancer properties. A study highlighted the cytotoxic effects against various cancer cell lines, particularly lung cancer cells (A549). The following table summarizes the cytotoxicity data of related pyrazole compounds:

| Compound | Cell Line | IC (µg/mL) | Activity Level |

|---|---|---|---|

| 7f | A549 | 193.93 | Moderate |

| 7a | A549 | 208.58 | Moderate |

| 7e | A549 | >371.36 | Weak |

| Positive Control | A549 | 371.36 | Reference |

These findings indicate that structural modifications can significantly influence anticancer activity, making this compound a candidate for further development in cancer therapeutics .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have been shown to possess antibacterial and antifungal activities. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .

Agricultural Applications

The compound has potential applications in agriculture, particularly as an intermediate in the synthesis of fungicides. Research indicates that pyrazole derivatives can be effective against various plant pathogens, providing a basis for developing new agricultural chemicals .

Biochemical Research

In biochemical research, this compound is utilized as a probe for studying biological processes and enzyme interactions due to its ability to modify specific proteins through covalent bonding .

Case Study 1: Anticancer Research

A study focused on synthesizing various pyrazole derivatives to evaluate their anticancer activity against human cancer cell lines such as H460 and HT29. The results demonstrated that specific modifications to the pyrazole structure significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a notable reduction in bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of (4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (EWGs) : The nitro group in the target compound enhances acidity of the carboxylic acid (pKa ~2-3) compared to methyl or aryl analogs.

- Lipophilicity : Aryl-substituted derivatives (e.g., CAS 53808-88-1) exhibit higher XLogP3 values, favoring membrane permeability .

Biological Activity

(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₇H₈ClN₃O₄

- Structural Features : The presence of a chlorine atom, a nitro group, and an acetic acid moiety on the pyrazole ring enhances its reactivity and biological potential.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various pathogens. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Anticancer Activity : Pyrazole derivatives are noted for their anticancer properties, with some studies indicating significant antiproliferative effects against various cancer cell lines, including lung and breast cancer cells . The mechanisms often involve the inhibition of specific signaling pathways that promote cell proliferation.

- Anti-inflammatory Effects : Certain pyrazole compounds have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and cancer progression.

- Receptor Interaction : The compound may interact with various biological receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, which include:

- Formation of the pyrazole ring through the reaction of appropriate precursors.

- Introduction of the nitro group via nitration reactions.

- Coupling with acetic acid to form the final product.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nitro-group introduction and acetic acid side-chain coupling. Key steps may parallel procedures for structurally related pyrazole derivatives, such as controlled Cl-substitution at the pyrazole ring (e.g., using POCl₃ or SOCl₂) followed by nitration with HNO₃/H₂SO₄ mixtures . Reaction optimization requires precise temperature control (e.g., 0–5°C for nitration to avoid byproducts) and pH adjustments during neutralization. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for high-purity yields .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C3, chloro at C4) and acetic acid linkage .

- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1520 cm⁻¹ (nitro group) .

- HPLC-MS : To verify molecular weight (C₅H₄ClN₃O₄; theoretical MW: 229.56) and detect impurities .

- TLC : Monitor reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

- Methodological Answer : Crystallographic refinement may face issues like twinning or weak high-resolution data due to the compound’s nitro group (a strong electron-withdrawing moiety). SHELXL (via Olex2 or SHELXTL) is recommended for:

- Twin refinement : Use HKLF5 format for twinned data .

- High-resolution restraints : Apply DFIX and SADI commands to stabilize nitro and carboxylic acid geometries .

- Validation : Check via PLATON’s ADDSYM to avoid overinterpretation of symmetry .

Q. How can researchers investigate the biological activity of this compound, given limited prior data?

- Methodological Answer : Prioritize structure-activity relationship (SAR) studies based on analogs:

- Target Selection : Screen against kinases or enzymes targeted by nitro-pyrazole derivatives (e.g., COX-2, EGFR) using fluorescence polarization or SPR binding assays .

- In vitro assays : Test cytotoxicity (MTT assay) and apoptosis induction (caspase-3/7 activity) in cancer cell lines (e.g., MCF-7, HeLa) .

- Computational docking : Use AutoDock Vina to predict binding modes with protein targets (PDB IDs: e.g., 1M17 for COX-2) .

Q. How should contradictory data in spectroscopic vs. crystallographic analyses be resolved?

- Methodological Answer : Contradictions (e.g., NMR suggesting planar nitro group vs. crystallography showing slight distortion) require:

- Multi-technique validation : Compare XRD bond lengths/angles with DFT-optimized structures (Gaussian 16, B3LYP/6-311+G**) .

- Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility .

- Reproducibility : Replicate crystallizations under varying solvents (e.g., DMSO vs. methanol) to rule out lattice-induced artifacts .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions for Analogous Pyrazole Derivatives

| Step | Reagents/Conditions | Yield Optimization Tips | Ref. |

|---|---|---|---|

| Chlorination | POCl₃, DMF (cat.), 80°C, 6h | Use anhydrous conditions | |

| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C, 2h | Slow addition to avoid exotherms | |

| Acetic acid coupling | Bromoacetic acid, K₂CO₃, DMF, 50°C, 12h | Purify via recrystallization |

Table 2 : Analytical Techniques for Structural Validation

| Technique | Parameters | Expected Outcomes |

|---|---|---|

| ¹H NMR | DMSO-d₆, 400 MHz | δ 8.2 (pyrazole H), δ 4.5 (CH₂) |

| XRD | Mo-Kα radiation, 100 K | R-factor < 0.05, C=O bond ~1.21Å |

| IR | ATR mode, 400–4000 cm⁻¹ | Peaks at 1700, 1520 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.